

Application Notes: High-Precision Sm-Nd Isotope Analysis in Geological Samples

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Compound of Interest

Compound Name: *Samarium-146*

Cat. No.: *B576627*

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This document provides a detailed protocol for the determination of $^{143}\text{Nd}/^{144}\text{Nd}$ and $^{147}\text{Sm}/^{144}\text{Nd}$ isotope ratios in geological materials. The samarium-neodymium (Sm-Nd) isotopic system is a powerful tool for radiometric dating and isotopic fingerprinting of geological samples, providing insights into their age and petrogenetic history. The protocol covers sample preparation, chemical separation using ion-exchange chromatography, and analysis by Thermal Ionization Mass Spectrometry (TIMS).

Principle

The Sm-Nd dating method is based on the alpha decay of ^{147}Sm to ^{143}Nd . By measuring the present-day isotopic ratios of Sm and Nd in a rock or mineral, and knowing the decay constant of ^{147}Sm , the age of the sample can be calculated. Achieving accurate and precise results requires the complete separation of Sm and Nd from the sample matrix and from each other to avoid isobaric interferences (e.g., ^{144}Sm on ^{144}Nd). This is accomplished through a multi-stage ion-exchange chromatography procedure. The final isotopic ratios are measured using a high-precision thermal ionization mass spectrometer (TIMS).

Experimental Protocols

Sample Preparation and Digestion

- **Crushing and Pulverization:** Reduce the whole-rock sample to a fine, homogeneous powder (<200 mesh) using a jaw crusher and a shatter box or agate mortar to avoid contamination.

- Weighing: Accurately weigh approximately 50-100 mg of the rock powder into a clean Teflon bomb or beaker.[1]
- Spiking: Add a precisely calibrated mixed ^{149}Sm - ^{150}Nd enriched isotopic tracer (spike) to the sample powder.[2][3] The spike allows for the determination of Sm and Nd concentrations via isotope dilution.
- Acid Digestion:
 - Place the Teflon bombs in a clean-air fume hood.
 - Add 4 mL of concentrated hydrofluoric acid (HF) and 1 mL of concentrated nitric acid (HNO_3) to each vessel.[1]
 - Seal the bombs tightly within a steel jacket and place them in an oven at approximately 190°C for at least 4 days for complete dissolution.[1]
 - After cooling, unseal the bombs and evaporate the solution to dryness on a hot plate at $\sim 120^\circ\text{C}$.
 - To remove fluoride residues, add 6 mL of 6N hydrochloric acid (HCl) and evaporate to dryness. Repeat this step. The final sample residue should be dissolved in HCl for the next stage.[1]

Chemical Separation: Ion-Exchange Chromatography

This protocol utilizes a two-stage ion-exchange process to first separate the Rare Earth Elements (REEs) from the bulk matrix and then to separate Sm and Nd from each other.[4][5]

Stage 1: Bulk REE Separation (Cation Exchange)

- Column Preparation: Prepare a column with a cation-exchange resin (e.g., AG50W-X8).
- Sample Loading: Dissolve the dried sample residue in 2 mL of 2.5N HCl and load it onto the pre-conditioned column.[1]
- Matrix Elution: Elute the major rock-forming elements (like Fe, Mg, Al) with 2.5N HCl.[4]

- REE Collection: Collect the REE fraction by eluting with a stronger acid, typically 6N HCl.
- Evaporation: Evaporate the collected REE fraction to dryness.

Stage 2: Sm and Nd Separation (Reverse Phase Chromatography)

- Column Preparation: Prepare a second column packed with a material like polytetrafluoroethylene (PTFE) powder coated with di-(2-ethylhexyl) phosphoric acid (HDEHP).[5] This is a reverse-phase separation technique.
- Sample Loading: Dissolve the dried REE fraction in a small volume of dilute HCl (e.g., 0.18N HCl).
- Elution and Fraction Collection:
 - Sequentially elute the REEs using increasing concentrations of HCl.
 - Neodymium (Nd) will elute before Samarium (Sm). Collect the separate Nd and Sm fractions in clean beakers based on a pre-calibrated elution curve.
- Final Purification: Evaporate the collected Nd and Sm fractions to dryness. To ensure purity, treat the final residues with aqua regia to destroy any organics from the resin column before mass spectrometry.[6]

Mass Spectrometry (TIMS)

- Filament Loading:
 - Dissolve the purified Nd and Sm fractions in a drop of dilute HNO₃.
 - Using a pipette, load the Nd and Sm solutions onto separate outgassed Rhenium (Re) or Tantalum (Ta) filaments. For Nd, a small amount of H₃PO₄ may be added to enhance ionization.
- Analysis:
 - Introduce the loaded filaments into the TIMS source.

- Slowly heat the filaments under vacuum to achieve a stable ion beam.
- Measure the intensities of the relevant isotopes (e.g., ^{143}Nd , ^{144}Nd , ^{145}Nd , ^{146}Nd).
- Data is collected in multiple cycles and blocks to improve statistical precision.
- Data Correction:
 - Correct the measured isotope ratios for mass fractionation using an exponential law and normalizing to a stable isotope ratio, typically $^{146}\text{Nd}/^{144}\text{Nd} = 0.7219$.[\[7\]](#)[\[8\]](#)
 - Correct for any isobaric interferences from Sm isotopes if the chemical separation was incomplete.
 - Subtract instrumental and procedural blanks. The total procedural blank for Nd should be less than 60 picograms.[\[9\]](#)

Data Presentation

Quantitative parameters for the Sm-Nd analysis protocol are summarized in the tables below.

Table 1: Typical Sample and Reagent Quantities

Parameter	Value/Range	Notes
Sample Weight	50 - 100 mg	Dependent on expected Sm-Nd concentration.
HF (conc.)	4 mL	For silicate matrix decomposition.
HNO ₃ (conc.)	1 mL	Used in the initial digestion mixture.
HCl (6N)	~10 mL	For converting fluorides to chlorides.

| Spike Volume | Calibrated | Amount depends on sample concentration. |

Table 2: Ion-Exchange Chromatography Parameters

Parameter	Stage 1 (Bulk REE)	Stage 2 (Sm-Nd Separation)
Resin Type	Cation Exchange (e.g., AG50W-X8)	HDEHP on PTFE powder
Column Volume	~2 mL	~1 mL
Sample Load Acid	2.5N HCl	0.18N HCl
Matrix Eluent	2.5N HCl	N/A

| Analyte Eluent | 6N HCl | 0.2N - 0.4N HCl (gradient) |

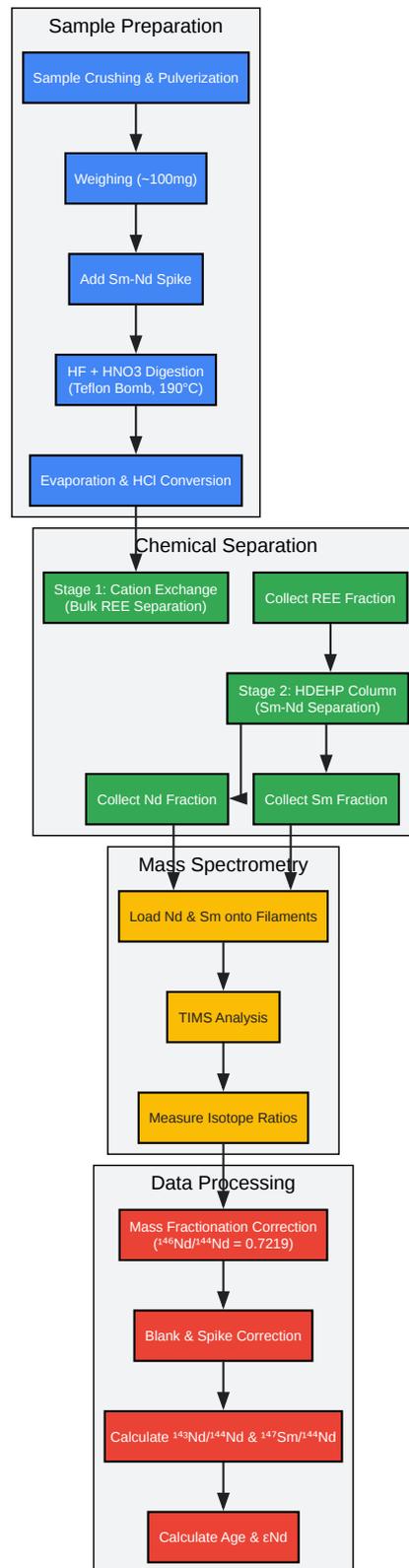
Table 3: TIMS Operating Conditions

Parameter	Value/Range	Notes
Instrument	TIMS	Thermal Ionization Mass Spectrometer
Filament Type	Rhenium (Re) or Tantalum (Ta)	Single or double filament configuration.
¹⁴⁴ Nd Intensity	~4 Volts (4e-11 A)	Target for stable signal.[7]
Data Acquisition	Multi-dynamic sequence	8 blocks of 20 cycles each.[7]
Integration Time	10 seconds per cycle	
Fractionation Law	Exponential	

| Normalizing Ratio | $^{146}\text{Nd}/^{144}\text{Nd} = 0.7219$ [[8] |

Workflow Visualization

The following diagram illustrates the complete workflow for Sm-Nd isotope analysis.



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Caption: Workflow for Sm-Nd isotopic analysis from sample preparation to data calculation.

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